molecular formula C11H15F3N2O2S B3294209 Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 886498-27-7

Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B3294209
CAS RN: 886498-27-7
M. Wt: 296.31 g/mol
InChI Key: MNQKKVDRDKOAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate, also known as EBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. EBT is a thiazole derivative that has a trifluoromethyl group, making it a highly unique and interesting compound to study.

Mechanism of Action

The mechanism of action of Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate may be able to improve cognitive function and memory.
Biochemical and Physiological Effects
Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. In vivo studies have shown that Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation, and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate in lab experiments is its unique chemical structure, which makes it a highly interesting and potentially useful compound to study. Additionally, Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has shown promising results in various studies, indicating its potential as a useful tool in scientific research. However, one limitation of using Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate in lab experiments is its relatively high cost and limited availability, which may make it difficult for some researchers to obtain.

Future Directions

There are many potential future directions for the study of Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate. One area of interest is its potential as an anti-cancer agent, as studies have shown that it can inhibit the growth of cancer cells. Additionally, further research could be done to better understand the mechanism of action of Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate and its potential applications in various fields, including medicinal chemistry and biochemistry. Finally, more studies could be done to explore the safety and toxicity of Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate, as well as its potential side effects.

Scientific Research Applications

Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has shown potential as a promising compound in various scientific fields. In medicinal chemistry, Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the activity of certain enzymes involved in diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 2-(butan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2S/c1-4-6(3)15-10-16-8(11(12,13)14)7(19-10)9(17)18-5-2/h6H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQKKVDRDKOAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=C(S1)C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147929
Record name Ethyl 2-[(1-methylpropyl)amino]-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(Sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate

CAS RN

886498-27-7
Record name Ethyl 2-[(1-methylpropyl)amino]-4-(trifluoromethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1-methylpropyl)amino]-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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